Skyrin

Description

Skyrin has been reported in Talaromyces islandicus, Talaromyces rugulosus, and other organisms with data available.

main pigment of toxin rice fungus Penicillium islandicum; RN given refers to parent cpd; structure

Structure

3D Structure

Properties

IUPAC Name |

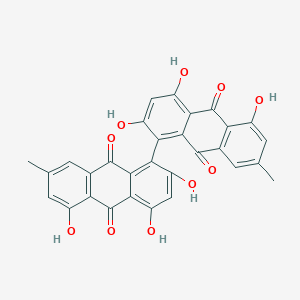

2,4,5-trihydroxy-7-methyl-1-(2,4,5-trihydroxy-7-methyl-9,10-dioxoanthracen-1-yl)anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H18O10/c1-9-3-11-19(13(31)5-9)29(39)23-17(35)7-15(33)21(25(23)27(11)37)22-16(34)8-18(36)24-26(22)28(38)12-4-10(2)6-14(32)20(12)30(24)40/h3-8,31-36H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQSXZQXHIJMNAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C=C(C(=C3C2=O)C4=C5C(=C(C=C4O)O)C(=O)C6=C(C5=O)C=C(C=C6O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H18O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00208943 | |

| Record name | Skyrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00208943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

602-06-2 | |

| Record name | Skyrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000602062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Skyrin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=361128 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Skyrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00208943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SKYRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VLA1F42GXP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of the Skyrin Compound

For Researchers, Scientists, and Drug Development Professionals

Introduction

Skyrin is a naturally occurring dimeric anthraquinone, a class of aromatic polyketides.[1] It is classified as a mycotoxin and is produced by various fungi, including species from the genera Penicillium, Aspergillus, Talaromyces, and Hypomyces.[1][2] This document provides a comprehensive overview of the chemical properties of Skyrin, intended to serve as a technical resource for researchers and professionals in the fields of natural product chemistry, toxicology, and drug development. The information compiled herein is sourced from publicly available scientific literature and chemical databases.

Chemical Identity and Structure

Skyrin is a symmetrical dimer of emodin, a common anthraquinone monomer.[1] Its systematic IUPAC name is 2,4,5-trihydroxy-7-methyl-1-(2,4,5-trihydroxy-7-methyl-9,10-dioxoanthracen-1-yl)anthracene-9,10-dione.[3]

Molecular Structure

The chemical structure of Skyrin consists of two trihydroxyanthraquinone units linked by a C-C bond.

Table 1: Chemical Identifiers for Skyrin

| Identifier | Value | Reference(s) |

| CAS Number | 602-06-2 | [3] |

| Molecular Formula | C₃₀H₁₈O₁₀ | [3] |

| Molecular Weight | 538.46 g/mol | [3] |

| IUPAC Name | 2,4,5-trihydroxy-7-methyl-1-(2,4,5-trihydroxy-7-methyl-9,10-dioxoanthracen-1-yl)anthracene-9,10-dione | [3] |

| InChI | InChI=1S/C30H18O10/c1-9-3-11-19(13(31)5-9)29(39)23-17(35)7-15(33)21(25(23)27(11)37)22-16(34)8-18(36)24-26(22)28(38)12-4-10(2)6-14(32)20(12)30(24)40/h3-8,31-36H,1-2H3 | [3] |

| InChIKey | MQSXZQXHIJMNAF-UHFFFAOYSA-N | [3] |

| SMILES | CC1=CC2=C(C(=C1)O)C(=O)C3=C(C=C(C(=C3C2=O)C4=C5C(=C(C=C4O)O)C(=O)C6=C(C5=O)C=C(C=C6O)C)O)O | [3] |

| Synonyms | Skirin, Rhodophyscin, Endothianin, 1,1'-Bisemodin | [3] |

Physicochemical Properties

Physical State and Appearance

Information regarding the specific physical state and appearance of purified Skyrin is not consistently available in the reviewed literature. As a polyhydroxyanthraquinone, it is expected to be a crystalline solid at room temperature.

Solubility

Skyrin is reported to be soluble in dimethyl sulfoxide (DMSO) and ethanol.[4] The presence of multiple hydroxyl groups suggests potential solubility in other polar organic solvents. Its solubility in aqueous solutions is expected to be low but may increase under alkaline conditions due to the deprotonation of the phenolic hydroxyl groups.

Melting and Boiling Points

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of Skyrin. Below is a summary of expected and reported spectral features.

Table 2: Summary of Spectroscopic Data for Skyrin

| Spectroscopic Technique | Key Features and Observations | Reference(s) |

| ¹H NMR | Expected signals for aromatic protons, methyl protons, and hydroxyl protons. The chemical shifts would be influenced by the electron-withdrawing effects of the quinone carbonyls and the electron-donating effects of the hydroxyl groups. | [5][6] |

| ¹³C NMR | PubChem lists ¹³C NMR spectral data. Signals corresponding to carbonyl carbons, aromatic carbons (both protonated and quaternary), and methyl carbons are expected. | [3][7] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for hydroxyl (O-H) stretching, carbonyl (C=O) stretching of the quinone, C=C stretching of the aromatic rings, and C-O stretching are anticipated. | [1][8] |

| UV-Visible (UV-Vis) Spectroscopy | The extensive conjugated system of the bianthraquinone core is expected to result in strong absorption in the UV and visible regions of the electromagnetic spectrum. | [9][10] |

| Mass Spectrometry (MS) | GC-MS and LC-MS data are available on PubChem. Electrospray ionization (ESI) is a suitable technique for the analysis of Skyrin. | [3] |

Reactivity and Stability

The chemical reactivity and stability of Skyrin are largely dictated by its polyhydroxyanthraquinone structure.

-

Reactivity: The hydroxyl groups can undergo reactions such as etherification and esterification. The quinone moieties can be reduced to hydroquinones.[11] The aromatic rings can potentially undergo electrophilic substitution, although the existing substituents will direct the position of substitution.

-

Stability: Polyhydroxyanthraquinones are generally stable compounds. However, they can be susceptible to degradation under certain conditions.

-

pH Stability: The stability of related anthraquinones, such as those found in Aloe vera, has been shown to be pH-dependent, with degradation occurring at higher pH values.

-

Photostability: The extensive chromophore of Skyrin suggests potential sensitivity to light. Photostability studies are recommended for applications where the compound may be exposed to light.[12]

-

Thermal Stability: As a high molecular weight aromatic compound, Skyrin is expected to have good thermal stability, though decomposition will occur at elevated temperatures.

-

Biosynthesis of Skyrin

Skyrin is biosynthesized in fungi via the polyketide pathway. A recent study has elucidated the key steps in its formation. The biosynthesis of Skyrin is intertwined with that of another bisanthraquinone, rugulosin A.

Biosynthetic Pathway of Skyrin

The biosynthesis of Skyrin begins with the formation of the emodin monomer. Two molecules of emodin then undergo a dimerization reaction.

Caption: Biosynthetic pathway of Skyrin from Emodin.

Experimental Protocols

The following sections outline general experimental protocols for the analysis of Skyrin. These should be optimized for the specific instrumentation and experimental goals.

Isolation and Purification of Skyrin

A general protocol for the isolation of Skyrin from fungal cultures can be adapted from methods used for other mycotoxins.

Caption: General workflow for the isolation of Skyrin.

-

Extraction: The fungal biomass is extracted with a suitable organic solvent, such as ethyl acetate.

-

Concentration: The solvent is removed under reduced pressure to yield a crude extract.

-

Chromatography: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the components.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing Skyrin.

-

Purification: Fractions containing Skyrin are combined, and the solvent is evaporated. Further purification may be achieved by recrystallization.[13]

NMR Spectroscopy

High-quality NMR spectra are essential for structural confirmation.

-

Sample Preparation:

-

Dissolve 5-25 mg of purified Skyrin in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[14]

-

Ensure the sample is completely dissolved. If necessary, gently warm the sample or use a vortex mixer.[14]

-

Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube to remove any particulate matter.[15]

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.[16]

-

Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to aid in complete signal assignment.

-

Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method for the detection and quantification of Skyrin.[17]

-

Sample Preparation:

-

Prepare a stock solution of purified Skyrin in a suitable solvent (e.g., methanol or acetonitrile).

-

Prepare a series of calibration standards by serial dilution of the stock solution.

-

For analysis in complex matrices (e.g., biological fluids, food samples), a sample extraction and clean-up procedure will be necessary. This may involve liquid-liquid extraction or solid-phase extraction.[18]

-

-

LC-MS/MS Analysis:

-

Use a suitable HPLC column (e.g., C18) for chromatographic separation.

-

The mobile phase typically consists of a gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of an acid (e.g., formic acid) to improve peak shape.

-

The mass spectrometer should be operated in a mode that allows for both parent ion and fragment ion detection (e.g., selected reaction monitoring, SRM) for high selectivity and sensitivity.[19]

-

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy

-

IR Spectroscopy:

-

For solid samples, prepare a KBr pellet by mixing a small amount of purified Skyrin with dry KBr powder and pressing it into a transparent disk.

-

Alternatively, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) from a solution.

-

Acquire the IR spectrum over the appropriate wavelength range (typically 4000-400 cm⁻¹).[1]

-

-

UV-Vis Spectroscopy:

-

Prepare a dilute solution of Skyrin in a UV-transparent solvent (e.g., ethanol or methanol).

-

Use a quartz cuvette with a defined path length (e.g., 1 cm).

-

Scan the absorbance of the solution over the UV-Vis range (typically 200-800 nm).[10] The wavelength of maximum absorbance (λmax) should be recorded.[20]

-

Conclusion

Skyrin is a complex natural product with a range of interesting chemical properties stemming from its dimeric polyhydroxyanthraquinone structure. This guide has summarized the key chemical information available for Skyrin, providing a foundation for researchers and professionals working with this compound. Further research is warranted to fully characterize its physical properties, such as its melting point, and to explore its reactivity and stability in greater detail. The provided experimental protocols offer a starting point for the analysis and characterization of this intriguing mycotoxin.

References

- 1. researchgate.net [researchgate.net]

- 2. Isolation of skyrin from Hypomyces iactifluorum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Skyrin | C30H18O10 | CID 73071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. jackwestin.com [jackwestin.com]

- 10. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

- 11. Reactivity (chemistry) - Wikipedia [en.wikipedia.org]

- 12. Photostability Issues in Pharmaceutical Dosage Forms and Photostabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Preparative isolation and purification of alkannin/shikonin derivatives from natural products by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 15. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 16. organomation.com [organomation.com]

- 17. LC-MS – What Is LC-MS, LC-MS Analysis and LC-MS/MS | Technology Networks [technologynetworks.com]

- 18. Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 19. nebiolab.com [nebiolab.com]

- 20. youtube.com [youtube.com]

Skyrin: A Technical Guide to Its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Skyrin is a bioactive bisanthraquinone pigment that has garnered significant interest within the scientific community due to its potential therapeutic properties. This dimeric naphthoquinone, structurally derived from the monomer emodin, is found in a variety of fungal and lichen species. Its biological activities, including antimicrobial and cytotoxic effects, make it a compelling target for natural product research and drug development. This technical guide provides a comprehensive overview of the natural sources of Skyrin and detailed methodologies for its isolation and purification.

Natural Sources of Skyrin

Skyrin is primarily produced by a diverse range of fungi, particularly within the genera Penicillium, Talaromyces, Cortinarius, and Hypomyces. It has also been identified in certain lichen species, which are symbiotic organisms composed of a fungus and an alga or cyanobacterium.

Table 1: Selected Fungal and Lichen Sources of Skyrin

| Genus/Species | Type | Reference(s) |

| Penicillium islandicum | Fungus | [1][2] |

| Talaromyces sp. | Fungus | [3] |

| Cortinarius sp. | Fungus | [4] |

| Hypomyces lactifluorum | Fungus | |

| Unidentified Lichen Species | Lichen |

Physicochemical Properties of Skyrin

A thorough understanding of the physicochemical properties of Skyrin is crucial for developing effective isolation and purification strategies.

Table 2: Physicochemical Properties of Skyrin

| Property | Value | Reference(s) |

| Molecular Formula | C₃₀H₁₈O₁₀ | [5] |

| Molecular Weight | 538.46 g/mol | [5] |

| Appearance | Reddish-orange pigment | [6] |

| Melting Point | 273-274 °C (for luteoskyrin, a related compound) | [6] |

| Solubility | Soluble in acetone, ethyl acetate; Insoluble in petroleum ether | [1][6] |

| UV-Vis λmax | Varies with solvent | |

| CAS Number | 602-06-2 | [5] |

Isolation and Purification of Skyrin

The isolation of Skyrin from its natural sources typically involves a multi-step process encompassing extraction, chromatographic separation, and final purification by recrystallization. The following protocols are based on established methodologies for the isolation of anthraquinones from fungal sources.

General Experimental Workflow

The overall process for isolating Skyrin can be visualized as a sequential workflow, starting from the fungal culture to the purified compound.

Caption: General workflow for the isolation and purification of Skyrin.

Detailed Experimental Protocols

Organism: Penicillium islandicum[1][2]

Protocol:

-

Inoculate a suitable solid or liquid medium with spores or mycelia of P. islandicum. For solid-state fermentation, glutinous rice is an effective substrate.

-

For solid-state fermentation, place approximately 300 g of the substrate (e.g., glutinous rice) into a Fernbach flask, moisten with 150 mL of water, and autoclave.[1]

-

Inoculate the sterilized substrate with a 10 mL spore suspension of P. islandicum.

-

Incubate the culture under static conditions at 30°C for a period sufficient for pigment production (typically several weeks).

Protocol:

-

Harvest the fermented substrate containing the fungal mycelium.

-

Extract the biomass exhaustively with acetone (3 x 1 L for the contents of one Fernbach flask).[1][6]

-

Combine the acetone extracts and concentrate under reduced pressure using a rotary evaporator to obtain a concentrated crude extract.

-

Triturate the concentrate with petroleum ether (3 x 200 mL) to remove nonpolar impurities. Skyrin is insoluble in petroleum ether.[1][6]

-

Separate the petroleum ether-insoluble fraction, which contains the crude pigments.

Protocol:

-

Dissolve the crude pigment fraction in a minimal amount of fresh acetone (e.g., 500 mL) and filter to remove any insoluble material.[1][6]

-

Concentrate the acetone solution to approximately 100 mL.

-

Prepare a silica gel column (e.g., Woelm, 0.2 to 0.5 mm particle size). The size of the column will depend on the amount of crude extract.[1][6]

-

Apply the concentrated extract to the top of the silica gel column.

-

Elute the column with a gradient of benzene and ethyl acetate. Start with 100% benzene, followed by sequential mixtures of benzene-ethyl acetate (95:5, 90:10, 50:50, v/v), and finally with 100% ethyl acetate.[1]

-

Collect fractions and monitor the separation by thin-layer chromatography (TLC). Skyrin will elute as a distinct colored band.

-

Combine the fractions containing pure Skyrin.

Caption: Column chromatography workflow for Skyrin purification.

Protocol:

-

Evaporate the solvent from the combined pure Skyrin fractions under reduced pressure.

-

Dissolve the resulting solid in a minimal amount of hot acetone.[7]

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

If necessary, further cool the solution in an ice bath to maximize crystal formation.

-

Collect the purified Skyrin crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold acetone.

-

Dry the crystals under vacuum to remove any residual solvent.

Quantitative Analysis

The yield of Skyrin can vary significantly depending on the fungal strain, culture conditions, and extraction and purification methods employed. A study on Penicillium islandicum reported the isolation of Skyrin alongside luteoskyrin, with the yield of pure luteoskyrin being approximately 400 mg per kg of rice.[2] Quantitative analysis of Skyrin in extracts and purified fractions can be performed using High-Performance Liquid Chromatography (HPLC).

Table 3: Example HPLC Parameters for Anthraquinone Analysis

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of acetonitrile and water (with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis at a wavelength corresponding to the absorbance maximum of Skyrin |

| Injection Volume | 10-20 µL |

Characterization of Skyrin

The identity and purity of the isolated Skyrin should be confirmed using modern analytical techniques.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to determine the molecular weight and fragmentation pattern of Skyrin.[4][5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of Skyrin, providing detailed information about the arrangement of protons and carbons in the molecule.[8][9]

Conclusion

This technical guide provides a comprehensive framework for the isolation and purification of Skyrin from its natural fungal sources. The detailed protocols for fungal culture, extraction, column chromatography, and recrystallization, along with information on quantitative analysis and characterization, will serve as a valuable resource for researchers in natural product chemistry and drug discovery. The optimization of these methods for different fungal strains and the exploration of new natural sources will continue to be important areas of research in the quest for novel bioactive compounds.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Production of luteoskyrin and isolation of a new metabolite, pibasterol, from Penicillium islandicum Sopp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anthraquinones and Their Analogues from Marine-Derived Fungi: Chemistry and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5 Things to Consider When Selecting a Chromatography Silica [grace.com]

- 5. A convenient separation strategy for fungal anthraquinones by centrifugal partition chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Reddit - The heart of the internet [reddit.com]

- 8. Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Unraveling the Molecular Intricacies of Skyrin: A Technical Guide to its Mechanism of Action

For Immediate Release

An In-depth Exploration of the Bioactive Compound Skyrin for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of skyrin, a naturally occurring anthraquinone derivative. Skyrin has garnered interest in the scientific community for its potential therapeutic applications, particularly in oncology. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes putative signaling pathways to facilitate further research and drug development efforts.

Skyrin, a biaryl and trihydroxyanthraquinone, is structurally related to the well-studied compound emodin.[1] Its biological activities, most notably its cytotoxic and DNA-protective effects, position it as a compound of interest for anticancer research.[2][3]

Quantitative Analysis of Skyrin's Cytotoxic Activity

Skyrin has demonstrated selective cytotoxicity against various cancer cell lines, with notably higher potency against cancerous cells compared to non-cancerous counterparts. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting a biological function, have been determined for skyrin across several human cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (hours) |

| MIA-PaCa-2 | Pancreatic Cancer | 50 ± 2.6 | 48 |

| HL-60 | Promyelocytic Leukemia | 74 | Not Specified |

| Calu-1 | Lung Carcinoma | 26.6 ± 4.6 | 72 |

| HeLa | Cervical Cancer | 21 ± 6.5 | 72 |

| K562 | Chronic Myelogenous Leukemia | 50.7 ± 9.3 | 72 |

Table 1: IC50 values of Skyrin in various human cancer cell lines.[3]

Furthermore, studies on the hepatocellular carcinoma cell line, HepG2, revealed that skyrin can reduce cell viability by approximately 80% at concentrations between 50-100 µM.[3] In contrast, skyrin showed minimal cytotoxic effects on non-cancerous human lymphocytes at concentrations up to 100 µM, highlighting its potential for selective anticancer activity.[3]

Postulated Mechanism of Action: A Multi-faceted Approach

While the precise molecular targets of skyrin are yet to be fully elucidated, current evidence suggests a multi-pronged mechanism of action centered on DNA interaction and the induction of cellular stress pathways leading to cell death.

DNA-Protective Effects

Interestingly, despite its cytotoxic activity against cancer cells, skyrin has been observed to exhibit DNA-protective properties in cell-free assays and in non-cancerous cells.[2][3] This suggests that its anticancer effects may not be mediated through direct genotoxicity but rather through more nuanced cellular processes.

Caption: Logical diagram of Skyrin's DNA-protective effect.

Induction of Cytotoxicity in Cancer Cells

The selective cytotoxicity of skyrin towards cancer cells suggests the exploitation of inherent vulnerabilities within these cells, such as their high replicative rate and altered signaling pathways. A plausible, though not yet definitively proven, mechanism involves the inhibition of key enzymes essential for DNA replication and repair, such as topoisomerases. Many anthraquinone derivatives are known to function as topoisomerase inhibitors.

Caption: Hypothesized signaling pathway for Skyrin-induced cytotoxicity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of skyrin's biological activities.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of skyrin and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Trypan Blue Exclusion Assay for Cytotoxicity

This assay is used to differentiate viable from non-viable cells.

-

Cell Preparation: Prepare a single-cell suspension from the cell culture.

-

Staining: Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution.

-

Incubation: Incubate the mixture at room temperature for 1-2 minutes.

-

Counting: Load 10 µL of the mixture into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

-

Viability Calculation: Calculate the percentage of viable cells using the formula: (Number of viable cells / Total number of cells) x 100.

Comet Assay for Genotoxicity/DNA Damage

The single-cell gel electrophoresis (comet) assay is a sensitive method for detecting DNA damage at the level of the individual eukaryotic cell.

-

Cell Preparation: Prepare a single-cell suspension at a concentration of 1x10⁵ cells/mL.

-

Embedding: Mix 10 µL of the cell suspension with 75 µL of low melting point agarose and spread onto a pre-coated microscope slide.

-

Lysis: Immerse the slides in lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) at 4°C for 1 hour.

-

Alkaline Unwinding: Place the slides in an electrophoresis tank with alkaline buffer (300 mM NaOH, 1 mM EDTA, pH > 13) for 20 minutes to allow for DNA unwinding.

-

Electrophoresis: Perform electrophoresis at 25 V and 300 mA for 20-30 minutes.

-

Neutralization and Staining: Neutralize the slides with 0.4 M Tris buffer (pH 7.5) and stain with a fluorescent DNA dye (e.g., ethidium bromide or SYBR Green).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using appropriate software to quantify DNA damage (e.g., tail length, tail moment).

Caption: Workflow for assessing Skyrin's biological effects.

Future Directions

The current body of research provides a solid foundation for understanding the potential of skyrin as an anticancer agent. However, to advance its development, future research should focus on:

-

Target Identification: Unambiguously identifying the direct molecular targets of skyrin through techniques such as affinity chromatography, proteomics, and in vitro kinase screening.

-

Signaling Pathway Elucidation: Detailed investigation of the downstream signaling cascades affected by skyrin, including apoptosis and cell cycle arrest pathways, using methods like western blotting and flow cytometry.

-

In Vivo Studies: Evaluating the efficacy and safety of skyrin in preclinical animal models of cancer.

-

Antimicrobial Investigations: Exploring the potential antibacterial and antifungal activities of skyrin and their underlying mechanisms.

This technical guide serves as a resource to stimulate and guide these future research endeavors, ultimately aiming to unlock the full therapeutic potential of skyrin.

References

The Biological Activity of Skyrin: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the current understanding of the biological activity of Skyrin, a mycotoxin belonging to the anthraquinone class. This document summarizes key quantitative data on its cytotoxic effects, details relevant experimental protocols, and explores its potential mechanisms of action through signaling pathway diagrams.

Executive Summary

Skyrin is a secondary metabolite produced by several fungal species. Emerging research has highlighted its selective cytotoxic and genotoxic activities, suggesting its potential as a scaffold for the development of novel therapeutic agents. This guide aims to consolidate the existing data on Skyrin's biological effects to facilitate further research and drug discovery efforts.

Cytotoxicity of Skyrin

Skyrin has demonstrated differential cytotoxicity, with a more pronounced effect on cancerous cells compared to non-cancerous cells. The half-maximal inhibitory concentration (IC50) values of Skyrin have been determined in various cancer cell lines, indicating its potential as an anti-cancer agent.

Quantitative Cytotoxicity Data

The following table summarizes the reported IC50 values for Skyrin in different human cancer cell lines.

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |

| MIA-PaCa-2 | Pancreatic Cancer | 48 | 50 ± 2.6 | [1] |

| HCT116 | Colon Cancer | 48 | 17.6 ± 1.5 | [1] |

| HT-29 | Colon Cancer | 48 | 29.4 ± 2.1 | [1] |

| HepG2 | Liver Cancer | Not Specified | 56.6 ± 25.4 | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments commonly used to assess the biological activity of Skyrin.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of Skyrin and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT Assay Workflow Diagram

Trypan Blue Exclusion Test for Cell Viability

This assay is used to differentiate viable from non-viable cells.

Principle: Viable cells with intact cell membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take it up and appear blue.

Protocol:

-

Cell Suspension: Prepare a single-cell suspension of the cells to be counted (e.g., human lymphocytes).

-

Dye Mixture: Mix 10 µL of the cell suspension with 10 µL of 0.4% trypan blue solution.

-

Incubation: Incubate the mixture at room temperature for 1-2 minutes.

-

Counting: Load 10 µL of the mixture into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

-

Calculation: Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100

Trypan Blue Exclusion Test Workflow

Comet Assay for Genotoxicity

The single-cell gel electrophoresis (comet) assay is a sensitive method for detecting DNA damage in individual cells.

Principle: Damaged DNA, when subjected to electrophoresis, migrates away from the nucleus, forming a "comet" shape. The length and intensity of the comet tail are proportional to the amount of DNA damage.

Protocol:

-

Cell Preparation: Prepare a single-cell suspension from the treated and control groups.

-

Embedding: Mix the cells with low-melting-point agarose and layer onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) to remove cell membranes and proteins, leaving behind the nucleoid.

-

Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

-

Electrophoresis: Subject the slides to electrophoresis at a low voltage.

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using appropriate software to quantify the extent of DNA damage.

Comet Assay Workflow Diagram

Potential Signaling Pathways Modulated by Skyrin

While direct studies on the specific signaling pathways modulated by Skyrin are currently limited, based on the known activities of other anthraquinone mycotoxins, several pathways are hypothesized to be involved in its biological effects. These include pathways regulating apoptosis, cell survival, and inflammation.

Apoptosis Signaling Pathway

Many anthraquinones are known to induce apoptosis in cancer cells. The intrinsic (mitochondrial) pathway is a likely target.

Hypothetical Mechanism: Skyrin may induce mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c. This, in turn, activates a cascade of caspases (initiator caspase-9 and executioner caspase-3), ultimately leading to programmed cell death.

Hypothetical Apoptosis Pathway

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell survival, proliferation, and growth. Inhibition of this pathway is a common mechanism of action for many anti-cancer agents.

Hypothetical Mechanism: Skyrin may inhibit the phosphorylation and activation of key components of this pathway, such as PI3K, Akt, and mTOR. This would lead to decreased cell survival and proliferation.

Hypothetical PI3K/Akt/mTOR Pathway

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and regulates processes such as proliferation, differentiation, and apoptosis.

Hypothetical Mechanism: Depending on the cellular context, Skyrin could either activate or inhibit different branches of the MAPK pathway (e.g., ERK, JNK, p38), leading to diverse cellular outcomes. For instance, activation of the JNK pathway is often associated with apoptosis.

Hypothetical MAPK Pathway

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation, immunity, and cell survival. Its inhibition is a therapeutic strategy for various inflammatory diseases and cancers.

Hypothetical Mechanism: Skyrin might inhibit the activation of the NF-κB pathway by preventing the degradation of its inhibitor, IκBα. This would block the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory and pro-survival genes.

Hypothetical NF-κB Pathway

Conclusion and Future Directions

The available data suggest that Skyrin exhibits promising anti-cancer properties, with selective cytotoxicity towards malignant cells. However, a comprehensive understanding of its mechanism of action is still lacking. Future research should focus on:

-

Expanding Cytotoxicity Profiling: Determining the IC50 values of Skyrin across a broader panel of cancer cell lines.

-

Elucidating Signaling Pathways: Conducting detailed molecular studies to confirm the involvement of the hypothesized signaling pathways and to identify the direct molecular targets of Skyrin.

-

In Vivo Studies: Evaluating the efficacy and safety of Skyrin in preclinical animal models of cancer.

This technical guide provides a foundation for researchers to build upon in their efforts to unlock the full therapeutic potential of Skyrin.

References

Skyrin Derivatives and Structural Analogues: A Technical Guide to a Novel Class of Glucagon Receptor Modulators

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the bioactive fungal metabolite Skyrin, its derivatives, and structural analogues. Skyrin, a bisanthraquinone, has emerged as a significant lead compound, primarily for its role as a non-peptidic, receptor-selective glucagon antagonist. This document outlines its mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways.

Introduction to Skyrin

Skyrin (C₃₀H₁₈O₁₀) is a dimeric anthraquinone, structurally akin to two molecules of emodin linked together.[1] It is a naturally occurring mycotoxin produced by various fungi, including species of Penicillium, Talaromyces, and Aspergillus.[1] Historically investigated for its toxicological properties, recent research has pivoted to its therapeutic potential, particularly in the context of metabolic diseases like type 2 diabetes mellitus.[2]

The primary interest in Skyrin for drug development lies in its unique mechanism as a glucagon receptor antagonist. Unlike competitive antagonists that block the glucagon binding site, Skyrin acts non-competitively.[2] It functionally uncouples the glucagon receptor (GCGR), a G protein-coupled receptor (GPCR), from its downstream signaling partner, adenylate cyclase.[2] This action prevents the generation of the second messenger cyclic AMP (cAMP), thereby inhibiting glucagon-stimulated hepatic glucose production (glycogenolysis).[2]

Biological Activity and Mechanism of Action

Skyrin's most well-characterized biological activity is its selective antagonism of the glucagon receptor. This makes it a valuable tool for studying glucagon signaling and a potential therapeutic agent for managing hyperglycemia in diabetic patients.[2]

Glucagon Receptor Antagonism

Glucagon plays a crucial role in maintaining glucose homeostasis by stimulating the liver to produce glucose.[3] In type 2 diabetes, hyperglucagonemia is a common feature, leading to excessive hepatic glucose output.[2] Skyrin addresses this by inhibiting the glucagon signaling cascade at a critical step.

The mechanism involves:

-

Non-competitive Interaction: Skyrin does not compete with glucagon for binding to the GCGR.[2]

-

Uncoupling of G-Protein: It interferes with the interaction between the activated GCGR and the Gs protein.[2]

-

Inhibition of Adenylate Cyclase: This uncoupling prevents the activation of adenylate cyclase.

-

Suppression of cAMP Production: Consequently, the intracellular levels of cAMP do not rise in response to glucagon.[2]

-

Blockade of Glycogenolysis: The lack of cAMP-mediated signaling prevents the breakdown of glycogen into glucose, thus reducing hepatic glucose output.[2][3]

This selective action is noteworthy, as Skyrin does not affect cAMP production stimulated by other agents like epinephrine or glucagon-like peptide 1 (GLP-1).[2]

Skyrin Derivatives and Structural Analogues

The literature on synthetic derivatives of Skyrin is limited. However, naturally occurring analogues and biosynthetic precursors provide insight into structure-activity relationships (SAR).

-

Oxyskyrin: A naturally occurring, more oxygenated derivative of Skyrin. It also inhibits glucagon-stimulated cAMP production, though it is less potent than Skyrin.[1]

-

Emodin: The monomeric precursor to Skyrin. While emodin has its own range of biological activities, the dimeric structure of Skyrin is critical for its specific glucagon antagonist function.

The comparison between Skyrin and Oxyskyrin suggests that modifications to the anthraquinone core can modulate potency. The development of synthetic analogues could focus on altering the nature and position of substituents on the aromatic rings or modifying the linker between the two monomeric units to optimize activity and pharmacokinetic properties.

Quantitative Data Summary

The following table summarizes the available quantitative data for the biological activity of Skyrin and its analogue, Oxyskyrin.

| Compound | Assay | Target/Cell Line | Parameter | Value | Reference |

| Skyrin | cAMP Production | Rat Hepatocytes | Inhibition of Glucagon Stimulation | 53% at 30 µM | [2] |

| Glucose Output | Rat Hepatocytes | IC₅₀ | 56 µM | [2] | |

| cAMP Production | Human Hepatocytes | Inhibition of Glucagon Stimulation | 55% at 10 µM | [2] | |

| Glycogenolysis | Human Hepatocytes | Inhibition of Glucagon Stimulation | 27% at 10 µM | [2] | |

| cAMP Production | Glucagon-Stimulated | EC₅₀ | 42 µM | [1] | |

| Oxyskyrin | cAMP Production | Glucagon-Stimulated | EC₅₀ | 106 µM | [1] |

Experimental Protocols

Detailed protocols are essential for the evaluation of Skyrin analogues. Below are generalized methodologies for key assays based on published research.

cAMP Production Assay

This assay quantifies the intracellular concentration of cyclic AMP in response to glucagon stimulation, with and without the test compound.

Methodology:

-

Cell Culture: Primary hepatocytes (rat or human) or cell lines expressing the human glucagon receptor (e.g., CHO-K1) are cultured in appropriate media.[4]

-

Pre-incubation: Cells are washed and pre-incubated in a buffer containing a phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent cAMP degradation.

-

Treatment: Cells are treated with the test compound (e.g., Skyrin) at various concentrations for a defined period (e.g., 20 minutes) before stimulation.[5]

-

Stimulation: Glucagon is added to the wells to stimulate the glucagon receptor and cAMP production.

-

Lysis and Detection: The reaction is stopped, and cells are lysed. The intracellular cAMP concentration in the lysate is measured using a competitive enzyme immunoassay (EIA) or a fluorescence resonance energy transfer (FRET)-based assay.[5][6]

-

Data Analysis: The reduction in glucagon-stimulated cAMP levels in the presence of the test compound is calculated to determine IC₅₀ or EC₅₀ values.

Hepatic Glycogenolysis Assay

This assay measures the output of glucose from hepatocytes, resulting from the breakdown of glycogen.

Methodology:

-

Hepatocyte Isolation and Culture: Primary hepatocytes are isolated from rats or humans and cultured to form a confluent monolayer.[7] The cells are maintained in a medium that promotes glycogen storage.

-

Incubation: Cells are washed and incubated in a glucose-free medium.

-

Treatment: Test compounds are added at desired concentrations, followed by the addition of glucagon to stimulate glycogenolysis.[7]

-

Sample Collection: Aliquots of the incubation medium are collected at various time points.

-

Glucose Quantification: The glucose concentration in the collected media is determined using a glucose oxidase assay or other colorimetric/fluorometric methods.[8]

-

Data Analysis: The rate of glucose output is calculated and compared between control (glucagon only) and treated (glucagon + test compound) groups to assess the inhibitory effect.

References

- 1. Bioactive Bianthraquinones and Meroterpenoids from a Marine-Derived Stemphylium sp. Fungus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Progress in the Use of Glucagon and Glucagon Receptor Antago-nists in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. diabetesjournals.org [diabetesjournals.org]

- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 5. Nonconventional glucagon and GLP-1 receptor agonist and antagonist interplay at the GLP-1 receptor revealed in high-throughput FRET assays for cAMP - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyclic AMP triggers glucagon-like peptide-1 secretion from the GLUTag enteroendocrine cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

A Technical Guide to the Spectroscopic Properties of Skyrin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Skyrin, a naturally occurring anthraquinone derivative. The information presented herein is intended to serve as a valuable resource for researchers and scientists involved in natural product chemistry, analytical chemistry, and drug development. This document summarizes key nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data and provides insights into the experimental protocols utilized for their acquisition.

Spectroscopic Data of Skyrin

The following tables provide a consolidated summary of the available spectroscopic data for Skyrin, facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H-NMR Spectroscopic Data for Skyrin

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment | Solvent | Spectrometer Frequency | Reference |

| 2.30 | s | 6H | H-11, H-11' | DMSO-d₆ | 300.13 MHz | [1][2] |

| 6.59 | s | 2H | H-7, H-7' | DMSO-d₆ | 300.13 MHz | [1][2] |

| 7.10 | br s | 2H | H-2, H-2' | DMSO-d₆ | 300.13 MHz | [1][2] |

| 7.24 | br s | 2H | H-4, H-4' | DMSO-d₆ | 300.13 MHz | [1][2] |

| 12.13 | br s | 2H | OH | DMSO-d₆ | 300.13 MHz | [1][2] |

| 12.80 | br s | 2H | OH-8, OH-8' | DMSO-d₆ | 300.13 MHz | [1][2] |

Table 2: ¹³C-NMR Spectroscopic Data for Skyrin

| Chemical Shift (δ) ppm | Assignment | Solvent | Spectrometer Frequency | Reference |

| 189.50 | C-9, C-9' | DMSO-d₆ | 300.13 MHz | [1] |

| 182.10 | C-10, C-10' | DMSO-d₆ | 300.13 MHz | [1] |

| 165.06 | C-6, C-6' | DMSO-d₆ | 300.13 MHz | [1] |

| 164.40 | C-8, C-8' | DMSO-d₆ | 300.13 MHz | [1] |

| 161.02 | C-1, C-1' | DMSO-d₆ | 300.13 MHz | [1] |

| 148.02 | C-3, C-3' | DMSO-d₆ | 300.13 MHz | [1] |

| 133.26 | C-4a, C-4a' | DMSO-d₆ | 300.13 MHz | [1] |

| 131.24 | C-10a, C-10a' | DMSO-d₆ | 300.13 MHz | [1] |

| 124.06 | C-5, C-5' | DMSO-d₆ | 300.13 MHz | [1] |

| 123.48 | C-4, C-4' | DMSO-d₆ | 300.13 MHz | [1] |

| 120.37 | C-2, C-2' | DMSO-d₆ | 300.13 MHz | [1] |

| 113.08 | C-9a, C-9a' | DMSO-d₆ | 300.13 MHz | [1] |

| 108.66 | C-8a, C-8a' | DMSO-d₆ | 300.13 MHz | [1] |

| 107.11 | C-7, C-7' | DMSO-d₆ | 300.13 MHz | [1] |

| 21.50 | C-11, C-11' | DMSO-d₆ | 300.13 MHz | [1] |

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for Skyrin

| m/z | Ion Type | Technique | Reference |

| 537.086 | [M-H]⁻ | MALDI-HRMS | [3][4] |

| 537.0827 | [M-H]⁻ | LC-ESI-ITFT | [5] |

| 493.0923 | [M-H-CO₂]⁻ | HPTLC-DESI-HRMS (MS²) | [6] |

| 469.0926 | [M-H-C₃O₂]⁻ | HPTLC-DESI-HRMS (MS²) | [6] |

Infrared (IR) Spectroscopy

Table 4: Infrared (IR) Spectroscopic Data for Skyrin

| Wavenumber (cm⁻¹) | Functional Group Assignment | Sample Preparation | Reference |

| 3420 | O-H stretching | KBr | [1][2] |

| 1625 | C=O stretching (quinone) | KBr | [1][2] |

| 1600 | C=C stretching (aromatic) | KBr | [1][2] |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data are crucial for reproducibility and data validation. The following sections outline the general methodologies employed in the cited literature.

NMR Spectroscopy

The NMR spectra for Skyrin were typically acquired on a Bruker Aspect 3000 spectrometer operating at a frequency of 300 MHz for ¹H-NMR and 75 MHz for ¹³C-NMR.[1][2] Deuterated dimethyl sulfoxide (DMSO-d₆) was commonly used as the solvent for sample preparation.[1][2] Advanced 2D-NMR techniques such as COSY, HMQC, and HMBC were also utilized to aid in the complete assignment of the proton and carbon signals.[1]

Mass Spectrometry

High-resolution mass spectrometry (HRMS) has been a key technique in the characterization of Skyrin.

-

MALDI-HRMS Imaging: This technique has been used to map the spatial distribution of Skyrin in plant tissues.[3][4] Experiments were performed using an atmospheric pressure scanning microprobe matrix-assisted laser desorption/ionization source (AP-SMALDI) coupled with a Q-Exactive high-resolution mass spectrometer.[3]

-

LC-ESI-ITFT MS: Liquid chromatography coupled with electrospray ionization and an ion trap Fourier transform mass spectrometer has been used for the analysis of Skyrin.[5]

-

HPTLC-DESI-HRMS: High-performance thin-layer chromatography coupled with desorption electrospray ionization high-resolution mass spectrometry has been employed for the analysis of anthraquinones, including Skyrin, in complex extracts.[6] This method allows for the identification based on elemental composition and characteristic fragmentation patterns.[6]

Infrared (IR) Spectroscopy

IR spectra of Skyrin were obtained using a Fourier Transform Infrared (FT-IR) spectrometer.[1][2] The samples were prepared as potassium bromide (KBr) pellets.[1][2] This method involves mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.

Biosynthetic Pathway of Hypericin via Skyrin

Skyrin is a key intermediate in the biosynthetic pathway of hypericin, a photodynamically active naphthodianthrone. The following diagram illustrates the proposed biosynthetic route from the condensation of acetyl-CoA and malonyl-CoA to the formation of hypericin, highlighting the central role of Skyrin.

Caption: Proposed biosynthetic pathway of hypericin highlighting the role of Skyrin.

This guide provides a foundational understanding of the spectroscopic characteristics of Skyrin. For more in-depth information, readers are encouraged to consult the cited literature.

References

- 1. researchgate.net [researchgate.net]

- 2. redalyc.org [redalyc.org]

- 3. MALDI-HRMS Imaging Maps the Localization of Skyrin, the Precursor of Hypericin, and Pathway Intermediates in Leaves of Hypericum Species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Skyrin | C30H18O10 | CID 73071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. HPTLC-DESI-HRMS-Based Profiling of Anthraquinones in Complex Mixtures—A Proof-of-Concept Study Using Crude Extracts of Chilean Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

Skyrin: A Fungal Bisanthraquinone at the Crossroads of Metabolism and Bioactivity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Skyrin, a prominent member of the bisanthraquinone class of fungal secondary metabolites, has garnered significant scientific interest due to its diverse biological activities and intricate biosynthetic pathway. This technical guide provides a comprehensive overview of the core aspects of skyrin, including its biosynthesis, regulation, biological functions, and the experimental methodologies used for its study. Detailed protocols for extraction, purification, and quantification are provided, alongside a summary of its known bioactive properties. Furthermore, this guide visualizes the key metabolic and experimental workflows using Graphviz to facilitate a deeper understanding of skyrin's role in fungal secondary metabolism and its potential for therapeutic applications.

Introduction

Fungal secondary metabolites represent a vast and largely untapped reservoir of chemical diversity with significant potential for pharmaceutical and biotechnological applications. Among these, the polyketide-derived aromatic compounds, particularly anthraquinones and their dimers, are of considerable interest. Skyrin, a C30H18O10 molecule, is a symmetrical bisanthraquinone derived from the dimerization of the monomer emodin.[1] It is produced by a variety of fungal species, including those from the genera Aspergillus, Penicillium, and Talaromyces.[1] This guide delves into the multifaceted nature of skyrin, providing a technical resource for researchers engaged in natural product chemistry, mycology, and drug discovery.

Biosynthesis of Skyrin

The biosynthesis of skyrin is a complex process originating from the polyketide pathway and culminating in a key dimerization step. The enzymatic machinery responsible for skyrin production is encoded by a biosynthetic gene cluster (BGC).

The Skyrin Biosynthetic Gene Cluster

A dedicated gene cluster, often referred to as the "rug" cluster in some species, governs the biosynthesis of skyrin.[2] This cluster contains the necessary genes encoding for a polyketide synthase (PKS), tailoring enzymes such as reductases and oxygenases, and potentially regulatory proteins. While the exact composition and organization of the BGC can vary between fungal species, the core enzymatic functions remain conserved.

The Biosynthetic Pathway

The biosynthesis of skyrin proceeds through the following key steps:

-

Polyketide Synthesis: A non-reducing polyketide synthase (NR-PKS) utilizes acetyl-CoA and malonyl-CoA to assemble a polyketide chain.

-

Formation of Emodin: The polyketide intermediate undergoes a series of cyclization, aromatization, and modification reactions to form the anthraquinone monomer, emodin.

-

Dimerization to Skyrin: The crucial step in skyrin biosynthesis is the oxidative dimerization of two emodin molecules. This reaction is catalyzed by a cytochrome P450 monooxygenase, such as RugG.[2] The enzyme facilitates the 5,5'-dimerization of emodin radicals to form skyrin.[2]

Interestingly, the skyrin biosynthetic pathway is often intertwined with the production of other bisanthraquinones, such as rugulosin A. The fungal aldo-keto reductase RugH can intercept the immediate precursor to skyrin, leading to the formation of rugulosin A through a separate branch of the pathway.[2]

Regulation of Skyrin Production

The production of skyrin, like many fungal secondary metabolites, is tightly regulated by a complex network of factors, including global regulators and environmental cues.

Global Regulatory Networks

In many Aspergillus species, the production of secondary metabolites is under the control of global regulatory proteins, notably the Velvet complex (VeA, VelB, VosA) and LaeA. These proteins form a nuclear complex that modulates the expression of biosynthetic gene clusters in response to light and other signals. Deletion or overexpression of laeA has been shown to significantly impact the production of various mycotoxins and other secondary metabolites, suggesting a likely role in the regulation of skyrin biosynthesis in producing species.

Environmental Factors

The synthesis of fungal secondary metabolites is often influenced by environmental conditions. While specific data for skyrin is limited, factors known to affect secondary metabolism in fungi include:

-

pH: Most fungi have an optimal pH range for growth and secondary metabolite production.

-

Temperature: Temperature can significantly influence both fungal growth and the activity of biosynthetic enzymes.

-

Carbon and Nitrogen Sources: The type and availability of carbon and nitrogen sources in the growth medium can dramatically alter the metabolic flux towards secondary metabolite production. For instance, different carbon sources like glucose, sucrose, or more complex carbohydrates can lead to varied yields of secondary metabolites. Similarly, the nature of the nitrogen source (e.g., nitrate, ammonium, or amino acids) can be a critical determinant of product titers.

Biological Activities of Skyrin

Skyrin exhibits a range of biological activities, making it a molecule of interest for drug development.

Cytotoxicity and Anticancer Potential

Skyrin has demonstrated cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for several cell lines.

| Cell Line | IC50 (µM) | Exposure Time | Reference |

| MIA-PaCa-2 (Pancreatic Cancer) | 50 ± 2.6 | 48 h | [2] |

| HL-60 (Promyelotic Leukemia) | 74 | Not specified | [2] |

| Calu-1 (Lung Carcinoma) | 26.6 ± 4.6 | 72 h | [2] |

| HeLa (Cervical Cancer) | 21 ± 6.5 | 72 h | [2] |

| K562 (Chronic Myelogenous Leukemia) | 50.7 ± 9.3 | 72 h | [2] |

| HepG2 (Hepatocellular Carcinoma) | ~56.6 ± 25.4 | Not specified | [2] |

Interestingly, skyrin has been shown to be more cytotoxic to cancerous HepG2 cells than to non-cancerous human lymphocytes.[3]

Antimicrobial and Antifungal Activity

Skyrin has also been reported to possess antimicrobial and antifungal properties. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. While comprehensive data is not available, studies have indicated its activity against various bacteria and fungi.

| Organism | Type | MIC (µg/mL) |

| Staphylococcus aureus | Bacterium | Not specified |

| Escherichia coli | Bacterium | Not specified |

| Candida albicans | Fungus | Not specified |

| Aspergillus fumigatus | Fungus | Not specified |

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and analysis of skyrin from fungal cultures.

Extraction of Skyrin from Fungal Mycelia

This protocol describes a general method for the solvent extraction of skyrin from fungal biomass.

-

Harvesting: After a suitable incubation period, harvest the fungal mycelia by filtration through cheesecloth or a similar filter.

-

Drying: Lyophilize or air-dry the mycelia to remove water.

-

Grinding: Grind the dried mycelia into a fine powder to increase the surface area for extraction.

-

Solvent Extraction:

-

Suspend the powdered mycelia in a suitable organic solvent (e.g., methanol, ethanol, or a mixture of chloroform and methanol).

-

Stir or sonicate the suspension for an extended period (e.g., 2-4 hours) at room temperature.

-

Repeat the extraction process 2-3 times with fresh solvent to ensure complete extraction.

-

-

Filtration and Concentration:

-

Filter the combined extracts to remove the mycelial debris.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

References

- 1. Skyrin | C30H18O10 | CID 73071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Comparison of Cytotoxic, Genotoxic, and DNA-Protective Effects of Skyrin on Cancerous vs. Non-Cancerous Human Cells | MDPI [mdpi.com]

- 3. Comparison of Cytotoxic, Genotoxic, and DNA-Protective Effects of Skyrin on Cancerous vs. Non-Cancerous Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Skyrin: A Compound of Interest for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological activities, and mechanisms of action of Skyrin, a naturally occurring bisanthraquinone. The information is presented to support further research and development efforts related to this compound.

Core Compound Identifiers and Properties

Skyrin is a symmetrical bisanthraquinone derived from two emodin units. It is a secondary metabolite produced by various fungi, including several species of Penicillium and Aspergillus. The compound's core chemical identifiers are summarized below for clear reference.

| Identifier | Value | Source |

| CAS Number | 602-06-2 | [1][2] |

| Molecular Formula | C₃₀H₁₈O₁₀ | [1][2] |

| Molecular Weight | 538.46 g/mol | [2] |

| IUPAC Name | 2,4,5-trihydroxy-7-methyl-1-(2,4,5-trihydroxy-7-methyl-9,10-dioxoanthracen-1-yl)anthracene-9,10-dione | [1] |

| InChI | InChI=1S/C30H18O10/c1-9-3-11-19(13(31)5-9)29(39)23-17(35)7-15(33)21(25(23)27(11)37)22-16(34)8-18(36)24-26(22)28(38)12-4-10(2)6-14(32)20(12)30(24)40/h3-8,31-36H,1-2H3 | [1] |

| InChIKey | MQSXZQXHIJMNAF-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CC1=CC2=C(C(=C1)O)C(=O)C3=C(C=C(C(=C3C2=O)C4=C5C(=C(C=C4O)O)C(=O)C6=C(C5=O)C=C(C=C6O)C)O)O | [1] |

| PubChem CID | 73071 | [1] |

| Synonyms | Endothianin, Rhodophyscin | [1] |

Biological Activities and Mechanisms of Action

Skyrin has demonstrated a range of biological activities, making it a compound of significant interest for further investigation. These activities include glucagon antagonism, antioxidant effects, and antibacterial and cytotoxic properties.

Glucagon Receptor Antagonism

Skyrin acts as a non-peptidic, receptor-selective glucagon antagonist.[3] It functionally uncouples the glucagon receptor from adenylate cyclase activation, thereby inhibiting glucagon-stimulated cAMP production.[1] This action has been observed in both rat and human hepatocytes.[1] In rat hepatocytes, skyrin at a concentration of 30 µmol/L inhibited glucagon-stimulated cAMP production by 53%.[1] In primary cultures of human hepatocytes, 10 µmol/L skyrin reduced glucagon-stimulated cAMP production by 55% and glycogenolysis by 27%.[1] This selective antagonism of the glucagon signaling pathway suggests its potential as a lead compound for the development of anti-diabetic agents.

The proposed mechanism of action for Skyrin's glucagon antagonism is illustrated in the following diagram:

Antioxidant Activity

Skyrin is an effective scavenger of free radicals, including hydroxyl radicals (•OH) and singlet oxygen (¹O₂). Its antioxidant activity is comparable to that of known antioxidants like emodin, vitamin C, and vitamin E. The mechanism of its antioxidant action is believed to involve the donation of hydrogen atoms from its multiple hydroxyl groups to neutralize free radicals. This activity has been demonstrated in various cell-free assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

A potential signaling pathway involved in the cellular antioxidant response that Skyrin may modulate is the Nrf2-Keap1 pathway. By scavenging reactive oxygen species (ROS), Skyrin could potentially lead to the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-dependent genes.

Antibacterial and Cytotoxic Activities

Skyrin has demonstrated antibacterial properties against various bacterial strains. The proposed mechanism of action involves the disruption of the bacterial cell membrane, leading to increased permeability and leakage of intracellular components.

Furthermore, Skyrin exhibits cytotoxic activity against several cancer cell lines. This effect is thought to be mediated through the induction of apoptosis and the inhibition of cell proliferation. The DNA-protective effects of Skyrin have also been observed, which may contribute to its selective cytotoxicity towards cancer cells.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of Skyrin's biological activities.

DPPH Radical Scavenging Assay

This assay is used to determine the free radical scavenging activity of Skyrin.

Materials:

-

Skyrin solution (in methanol or ethanol)

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol or ethanol)

-

Methanol or ethanol (as solvent)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of the Skyrin solution in the chosen solvent.

-

In a 96-well microplate, add 100 µL of each Skyrin dilution to separate wells.

-

Add 100 µL of the DPPH solution to each well containing the Skyrin dilutions.

-

Prepare a control well containing 100 µL of the solvent and 100 µL of the DPPH solution.

-

Prepare a blank well containing 200 µL of the solvent.

-

Incubate the microplate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

MTT Assay for Cytotoxicity

This colorimetric assay is used to assess the cytotoxic effects of Skyrin on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Skyrin solution (in a suitable solvent like DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

DMSO or solubilization buffer

-

96-well cell culture plate

-

Incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Prepare serial dilutions of the Skyrin solution in complete cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the Skyrin dilutions to the cells. Include a vehicle control (medium with solvent) and a no-treatment control.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours until formazan crystals are formed.

-

Carefully remove the medium and add 150 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the no-treatment control.

Conclusion

Skyrin is a multifaceted natural compound with promising biological activities that warrant further investigation. Its role as a glucagon antagonist presents a potential avenue for the development of novel therapeutics for diabetes. Additionally, its antioxidant, antibacterial, and cytotoxic properties suggest a broader range of potential applications in medicine and pharmacology. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to exploring the full therapeutic potential of Skyrin.

References

In Silico Prediction of Skyrin Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Skyrin is a naturally occurring anthraquinone derivative that has garnered significant interest in the scientific community due to its diverse and potent biological activities. As a secondary metabolite found in various fungi and plants, Skyrin has demonstrated potential as a therapeutic agent in several key areas, including metabolic disorders and oncology.[1] This technical guide provides a comprehensive overview of the known bioactivities of Skyrin, supported by quantitative data and detailed experimental protocols. Furthermore, this document outlines a proposed in silico workflow for the prediction and analysis of Skyrin's bioactivity, offering a computational framework to accelerate further research and drug development efforts.

Known Bioactivities of Skyrin

Skyrin exhibits a range of biological effects, with the most well-documented being its anti-diabetic, DNA-protective, and cytotoxic activities.

Anti-Diabetic Activity: Glucagon Receptor Antagonism

Skyrin has been identified as a functional antagonist of the glucagon receptor, a key target in the management of type 2 diabetes.[2] It selectively inhibits glucagon-stimulated processes in hepatocytes without affecting the signaling of other hormones like epinephrine or glucagon-like peptide 1 (GLP-1).[2] This specificity suggests a favorable profile for therapeutic development. The mechanism of action appears to be the uncoupling of the glucagon receptor from adenylate cyclase activation, a distinct approach from competitive receptor binding.[2][3]

DNA-Protective and Antioxidant Effects

Skyrin has demonstrated a capacity to protect DNA from damage induced by agents such as ferrous ions.[1][4] This protective effect is likely linked to its antioxidant and radical scavenging properties.[5] Studies have shown that Skyrin can scavenge free radicals and reactive oxygen species, contributing to the maintenance of genomic integrity.[5] Interestingly, its DNA-protective effects appear to be more pronounced in non-cancerous cells compared to cancerous cells.[1]

Cytotoxic Activity

In addition to its protective effects on normal cells, Skyrin exhibits cytotoxic activity against certain cancer cell lines. Research has indicated that human hepatoma (HepG2) cells are more susceptible to Skyrin-induced cell death compared to non-cancerous human lymphocytes.[1] This differential cytotoxicity highlights its potential as a selective anti-cancer agent, although the precise mechanisms and signaling pathways involved require further elucidation.

Quantitative Bioactivity Data

The following tables summarize the key quantitative data reported for Skyrin's bioactivity.

Table 1: Glucagon Antagonist Activity of Skyrin

| Parameter | Cell Type | Value | Reference |

| Inhibition of glucagon-stimulated cAMP production | Rat Hepatocytes | 53% at 30 µM | [2] |

| Inhibition of glucagon-stimulated cAMP production | Human Hepatocytes | 55% at 10 µM | [2] |

| IC50 for inhibition of glucose output | Rat Hepatocytes | 56 µM | [2] |

| Inhibition of glucagon-stimulated glycogenolysis | Human Hepatocytes | 27% at 10 µM | [2] |

Table 2: Cytotoxicity and DNA-Protective Effects of Skyrin

| Activity | Cell Type / System | Observation | Reference |

| DNA Protection | Plasmid DNA (pBR322) | Protective against FeSO₄-induced breaks | [1][4] |

| Cytotoxicity | Human Hepatoma (HepG2) cells | More prone to skyrin-induced death | [1] |

| Cytotoxicity | Human Lymphocytes | Less prone to skyrin-induced death | [1] |

| DNA Protection | Human Lymphocytes | Moderate DNA-protective effects | [1] |

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

Glucagon Antagonism Assay in Hepatocytes

-

Objective: To determine the effect of Skyrin on glucagon-stimulated cAMP production and glucose output in primary hepatocytes.

-

Cell Culture: Primary rat and human hepatocytes are isolated and cultured under standard conditions.

-

Treatment: Cells are pre-incubated with varying concentrations of Skyrin before stimulation with glucagon.

-

cAMP Measurement: Intracellular cAMP levels are quantified using a competitive binding assay or an enzyme-linked immunosorbent assay (ELISA) kit.

-

Glucose Output Measurement: Glucose concentration in the culture medium is measured using a glucose oxidase-based assay.

-

Data Analysis: The inhibitory effect of Skyrin is calculated as a percentage reduction in the glucagon-stimulated response. The IC50 value is determined by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.

DNA-Topology Assay

-

Objective: To assess the DNA-protective effect of Skyrin against strand breaks.

-

Materials: Supercoiled plasmid DNA (e.g., pBR322), ferrous sulfate (FeSO₄) as a DNA damaging agent, and varying concentrations of Skyrin.

-

Procedure:

-

Plasmid DNA is incubated with FeSO₄ in the presence or absence of Skyrin.

-

The reaction is stopped, and the different topological forms of the plasmid DNA (supercoiled, relaxed circular, and linear) are separated by agarose gel electrophoresis.

-

-

Analysis: The intensity of the bands corresponding to each DNA form is quantified using densitometry. A decrease in the amount of linear and relaxed circular DNA and a corresponding increase in the supercoiled form in the presence of Skyrin indicate a protective effect.[1][4]

MTT Cytotoxicity Assay

-

Objective: To evaluate the cytotoxic effect of Skyrin on cell viability.

-

Cell Seeding: Cancerous (e.g., HepG2) and non-cancerous (e.g., human lymphocytes) cells are seeded in 96-well plates.

-

Treatment: Cells are exposed to a range of Skyrin concentrations for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated. Metabolically active cells reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the untreated control. IC50 values are calculated from the dose-response curves.

Signaling Pathways